5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1-methylpyrazole with suitable aldehydes or ketones can lead to the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl): Used in the synthesis of Zanubrutinib, a potent inhibitor of Bruton’s tyrosine kinase.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with distinct chemical properties.
Uniqueness
5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique structural features, which confer specific reactivity and potential biological activity. Its combination of tert-butyl, ethylphenyl, and phenyl groups within the pyrazolo[1,5-a]pyrimidine framework makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H28N4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-ethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C25H28N4/c1-6-18-12-14-20(15-13-18)26-22-16-21(25(3,4)5)27-24-23(17(2)28-29(22)24)19-10-8-7-9-11-19/h7-16,26H,6H2,1-5H3 |
InChI Key |
OHBIBPXTARYPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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